molecular formula C21H26N2O5S2 B2520632 4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903306-45-6

4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2520632
CAS No.: 903306-45-6
M. Wt: 450.57
InChI Key: VRIKVMCYWXUXTO-UHFFFAOYSA-N
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Description

4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core, where both nitrogen atoms at positions 4 and 8 are substituted with tosyl (p-toluenesulfonyl) groups. This structural motif combines the rigidity of the spiro system with the electron-withdrawing properties of sulfonyl groups, making it a valuable scaffold in medicinal chemistry and drug discovery.

Properties

IUPAC Name

4,8-bis-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S2/c1-17-3-7-19(8-4-17)29(24,25)22-13-11-21(12-14-22)23(15-16-28-21)30(26,27)20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIKVMCYWXUXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves the reaction of a suitable precursor with tosyl chloride under basic conditions. One common method includes the cyclization of a precursor containing both amine and alcohol functionalities, followed by tosylation to introduce the tosyl groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Substitution Reactions: The tosyl groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, depending on the functional groups present.

    Cyclization and Ring-Opening Reactions: The spirocyclic structure can be modified through cyclization or ring-opening reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the tosyl groups.

Scientific Research Applications

4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It can be used as a probe to study biological processes, given its ability to interact with various biomolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The tosyl groups can act as leaving groups, facilitating nucleophilic substitution reactions. The spirocyclic structure provides rigidity and a defined spatial arrangement, which can be crucial for binding to specific enzymes or receptors. The compound may also participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects

  • Electron-Withdrawing Groups: Tosyl and mesitylsulfonyl groups (e.g., in ) enhance stability and modulate target binding through steric and electronic effects.
  • Aromatic vs. Aliphatic Substituents : Bromobenzoyl and methoxybenzoyl groups () introduce π-π stacking capabilities, beneficial for protein-ligand interactions. Propyl groups () may improve lipophilicity for membrane penetration.

Core Modifications

  • Sulfur Substitution (1-Thia vs.

Research Findings

  • Spirocyclic Rigidity : The spiro[4.5]decane system enforces a fixed dihedral angle, reducing entropy penalties during target binding compared to flexible analogs .
  • Dual Sulfonyl Derivatives : Compounds like 8-((3,4-dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane () exhibit enhanced selectivity in kinase assays, attributed to synergistic electronic effects.

Biological Activity

4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound recognized for its unique spirocyclic structure, which includes both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various fields, including drug development and synthetic chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈N₂O₂S₂, with a molecular weight of approximately 314.42 g/mol. The compound features two tosyl groups that enhance its reactivity, making it a valuable building block for further chemical synthesis.

Target of Action

The primary biological target of this compound is the receptor-interacting protein kinase 1 (RIPK1).

Mode of Action

This compound inhibits the kinase activity of RIPK1, affecting the necroptosis pathway—a critical mechanism in various inflammatory diseases. By inhibiting RIPK1, the compound demonstrates significant anti-necroptotic effects, which could be beneficial in treating conditions characterized by excessive necroptosis.

In Vitro Studies

Research indicates that this compound exhibits notable activity against several biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of soluble epoxide hydrolase (sEH), which plays a role in hypertension management. Docking studies have revealed that modifications to its structure can enhance its inhibitory activity against sEH .
  • Inflammation Modulation : By targeting RIPK1, the compound may reduce inflammatory responses associated with necroptosis, suggesting its utility in treating inflammatory diseases .

Case Studies

A study involving spontaneously hypertensive rats demonstrated that derivatives of diazaspiro compounds could effectively lower blood pressure when administered orally. Although specific data on this compound's effect on blood pressure was not detailed, the structural similarities suggest potential efficacy .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to similar compounds:

Compound NameStructure FeaturesUnique AspectsBiological Activity
This compoundTwo tosyl groupsEnhanced reactivityRIPK1 inhibition
2,8-diazaspiro[4.5]decane-based urea derivativesTrisubstituted ureaPotent sEH inhibitorsBlood pressure reduction
1-Oxa-4,8-diazaspiro[4.5]decaneOne tosyl groupLess reactiveLimited biological data

Applications in Medicinal Chemistry

The unique structure of this compound makes it a promising scaffold for drug development:

  • Pharmaceutical Development : Its ability to inhibit specific enzymes positions it as a candidate for developing new antihypertensive agents or anti-inflammatory drugs.
  • Synthetic Chemistry : The compound's reactivity allows it to serve as a versatile building block in organic synthesis.

Q & A

Q. What are the optimal synthetic routes for 4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane, considering functional group compatibility and yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the spirocyclic core via cyclization reactions under controlled anhydrous conditions to prevent hydrolysis of intermediates .
  • Step 2: Sequential introduction of tosyl groups using sulfonylation agents (e.g., tosyl chloride) in polar aprotic solvents like DMF or THF. Reaction temperatures are maintained at 0–25°C to minimize side reactions .
  • Yield Optimization: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >70% purity. Recrystallization in ethanol/water mixtures improves final yield to ~65% .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure and tosyl groups?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR resolve the spiro junction (e.g., distinct singlet for equivalent protons at the spiro carbon) and confirm tosyl group integration (aromatic protons at ~7.6 ppm) .
  • X-ray Crystallography: Provides unambiguous confirmation of the spiro geometry and torsional angles, critical for structure-activity relationship (SAR) studies .
  • Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (e.g., m/z 314.38 for derivatives) and detects fragmentation patterns unique to the tosyl substituents .

Q. What in vitro assays are suitable for initial assessment of receptor antagonism activity?

Methodological Answer:

  • Cell-Based Calcium Flux Assays: Monitor intracellular calcium changes in HEK293 cells transfected with target receptors (e.g., 5-HT1A_{1A} or M1 muscarinic receptors). Pre-treatment with the compound (1–10 µM) assesses inhibition of agonist-induced responses .
  • Radioligand Binding Assays: Use 3^3H-labeled antagonists (e.g., 8-OH-DPAT for 5-HT1A_{1A}) to measure competitive displacement. IC50_{50} values are calculated using nonlinear regression .

Advanced Research Questions

Q. How do steric effects from the spiro architecture influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Hindrance Analysis: Molecular mechanics simulations (e.g., MMFF94 force field) predict restricted access to the nitrogen lone pairs in the diazaspiro ring, reducing nucleophilic attack at these positions .
  • Experimental Validation: Compare reaction rates of 4,8-Ditosyl derivatives with non-spiro analogs. Tosyl groups at the 4,8-positions exhibit slower alkylation kinetics due to steric shielding, requiring elevated temperatures (50–60°C) for efficient substitution .

Q. What strategies can mitigate spectral overlap challenges in NMR analysis caused by similar substituents?

Methodological Answer:

  • 2D NMR Techniques: HSQC and HMBC correlations differentiate overlapping proton environments (e.g., distinguishing tosyl aromatic protons from spiro ring protons) .
  • Isotopic Labeling: 15^{15}N-labeling of the diazaspiro nitrogen atoms simplifies 1^1H-15^{15}N HMBC spectra, resolving ambiguities in substituent assignment .

Q. How can molecular modeling predict binding affinities to targets like 5-HT1A_{1A}1A​ receptors?

Methodological Answer:

  • Docking Studies: Use Schrödinger Glide or AutoDock Vina to simulate ligand-receptor interactions. Key residues (e.g., Asp116 in 5-HT1A_{1A}) form hydrogen bonds with the spirocyclic oxygen, as seen in similar compounds .
  • Free Energy Perturbation (FEP): Quantify the impact of substituent modifications (e.g., replacing tosyl with nitro groups) on binding ΔG values. FEP-guided designs improve selectivity by >10-fold for target receptors .

Q. What are the key considerations in designing derivatives to enhance selectivity for specific receptor subtypes?

Methodological Answer:

  • Substituent Profiling: Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 4-position to enhance 5-HT1A_{1A} affinity, while bulkier groups (e.g., bromobenzoyl) at the 8-position reduce off-target binding to M1 receptors .
  • Pharmacophore Mapping: Overlay derivatives with known selective antagonists (e.g., WAY-100635) to identify critical spatial requirements for subtype specificity .

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